molecular formula C10H15ClN2 B2792691 (S)-3-(Pyrrolidin-2-yl)aniline hydrochloride CAS No. 2061996-76-5

(S)-3-(Pyrrolidin-2-yl)aniline hydrochloride

Cat. No.: B2792691
CAS No.: 2061996-76-5
M. Wt: 198.69
InChI Key: HFVXLQWMCBMRJE-PPHPATTJSA-N
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Description

(S)-3-(Pyrrolidin-2-yl)aniline hydrochloride is a chiral compound that features a pyrrolidine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyrrolidin-2-yl)aniline hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Aniline Moiety: The aniline moiety is introduced through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with an aniline compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyrrolidin-2-yl)aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the pyrrolidine or aniline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-3-(Pyrrolidin-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-(Pyrrolidin-2-yl)aniline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Pyrrolidin-2-yl)aniline hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.

    3-(Pyrrolidin-2-yl)aniline: The non-chiral form, which lacks the specific stereochemistry of the (S)-enantiomer.

    N-Substituted Pyrrolidines: Compounds with different substituents on the pyrrolidine ring, which can exhibit varied chemical and biological properties.

Uniqueness

(S)-3-(Pyrrolidin-2-yl)aniline hydrochloride is unique due to its specific stereochemistry, which can influence its interactions with biological targets and its overall chemical reactivity. This makes it a valuable compound for research in stereochemistry and chiral drug development.

Properties

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6,11H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVXLQWMCBMRJE-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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